2,6-Dimethyl-3-nitropyridin-4-ol

Description

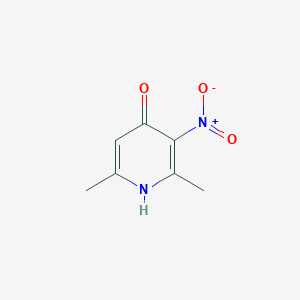

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-6(10)7(9(11)12)5(2)8-4/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUZTQOCSCVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338455 | |

| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-45-7 | |

| Record name | 2,6-Dimethyl-3-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2,6-Dimethyl-4-pyridone, followed by its selective nitration. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Synthesis Overview

The synthesis of this compound is achieved through a two-stage process:

-

Step 1: Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. This initial step involves the conversion of the readily available starting material, dehydroacetic acid, into the key pyridone intermediate.

-

Step 2: Nitration of 2,6-Dimethyl-4-pyridone. The precursor is then subjected to selective mono-nitration to introduce a nitro group at the C3 position of the pyridine ring, yielding the target compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Dehydroacetic Acid | C₈H₈O₄ | 168.15 | White to off-white powder |

| 2,6-Dimethyl-4-pyridone | C₇H₉NO | 123.15 | Off-white to tan powder |

| This compound | C₇H₈N₂O₃ | 168.15 | Solid |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Reaction Time | Temperature | Yield (%) |

| Synthesis of 2,6-Dimethyl-4-pyridone | Dehydroacetic acid, Ammonia | 4-6 hours | 150-160 °C | ~85% |

| Nitration of 2,6-Dimethyl-4-pyridone | 2,6-Dimethyl-4-pyridone, Nitric Acid, Sulfuric Acid | 1-2 hours | 0-10 °C | Not explicitly reported, estimated moderate to high |

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid

This procedure is adapted from established methods for the conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone.[1]

Materials:

-

Dehydroacetic acid

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Autoclave or a high-pressure reactor

Procedure:

-

In a suitable high-pressure reactor, place dehydroacetic acid and a sufficient amount of aqueous ammonia. The molar ratio of ammonia to dehydroacetic acid should be in excess.

-

Seal the reactor and heat the mixture to 150-160 °C with stirring.

-

Maintain this temperature for 4-6 hours. The pressure inside the reactor will increase.

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess water and ammonia.

-

The crude product will precipitate as a solid. Recrystallize the solid from ethanol or an ethanol/water mixture to obtain pure 2,6-dimethyl-4-pyridone.

-

Dry the purified product in a vacuum oven.

Step 2: Selective Mono-nitration of 2,6-Dimethyl-4-pyridone

This proposed protocol is based on general nitration procedures for pyridinols and is adapted from a method for dinitration, modified to favor mono-substitution.

Materials:

-

2,6-Dimethyl-4-pyridone

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 2,6-dimethyl-4-pyridone while cooling the flask in an ice bath. Stir until the pyridone is completely dissolved.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 2,6-dimethyl-4-pyridone, ensuring the reaction temperature is maintained between 0 and 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Mandatory Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: Detailed experimental workflow for the two-step synthesis.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~2.4-2.6 (s, 3H, CH₃ at C2), ~2.6-2.8 (s, 3H, CH₃ at C6), ~6.0-6.2 (s, 1H, CH at C5), ~11-13 (br s, 1H, OH). The chemical shifts are highly dependent on the solvent. |

| ¹³C NMR | δ (ppm): ~16-20 (CH₃ at C2 and C6), ~100-110 (C5), ~135-145 (C3), ~150-160 (C2 and C6), ~170-180 (C4). |

| IR (cm⁻¹) | ~3200-3400 (O-H stretch, broad), ~2900-3000 (C-H stretch), ~1640-1660 (C=O stretch), ~1500-1550 and ~1340-1380 (N-O stretch of nitro group). |

Conclusion

This technical guide outlines a feasible and detailed synthetic route to this compound. The two-step synthesis, starting from the readily accessible dehydroacetic acid, provides a practical approach for obtaining this valuable heterocyclic compound. The provided experimental protocols, quantitative data, and visual diagrams are intended to support researchers in the successful synthesis and further investigation of this molecule for potential applications in drug discovery and development. It is recommended that the final product be thoroughly characterized using modern analytical techniques to confirm its structure and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Dimethyl-3-nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,6-Dimethyl-3-nitropyridin-4-ol. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Structure

This compound, also known by synonyms such as 2,6-Dimethyl-3-nitro-4-pyridinol and 4-Hydroxy-3-nitro-2,6-dimethylpyridine, is a heterocyclic compound belonging to the nitropyridine class.[1][2] The presence of a nitro group and a hydroxyl group on the dimethylated pyridine ring suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3]

Molecular Formula: C₇H₈N₂O₃[1][2][4][5]

Canonical SMILES: CC1=CC(=O)C(=C(N1)C)--INVALID-LINK--[O-]

InChI Key: PKAUZTQOCSCVLK-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. This information is critical for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| CAS Number | 13603-45-7 | [1][2][5] |

| Molecular Weight | 168.15 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 296 °C | [2] |

| Boiling Point (Predicted) | 363.7 ± 37.0 °C | [2] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 0.15 ± 0.33 | [2] |

| Storage Conditions | Sealed in a dry place at room temperature | [2][5] |

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the synthesis and characterization of this compound are not extensively published, general methodologies for related nitropyridine compounds can be adapted.

3.1. General Synthesis Approach

The synthesis of nitropyridine derivatives often involves the nitration of a corresponding pyridine precursor. For a compound like this compound, a potential synthetic route could involve the nitration of 2,6-Dimethylpyridin-4-ol.

A generalized protocol for nitration of a pyridine ring is as follows:

-

Precursor Solubilization: The pyridine precursor (e.g., 2,6-dimethylpyridin-4-ol) is dissolved in a strong acid, typically concentrated sulfuric acid, under cooled conditions (-10°C to 20°C).[6]

-

Nitration: A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or another nitrating salt like potassium nitrate, is added dropwise to the solution while maintaining the low temperature to control the exothermic reaction.[6]

-

Reaction: After the addition is complete, the reaction mixture is heated to a temperature between 80°C and 120°C for several hours to drive the reaction to completion.[6]

-

Work-up and Isolation: The reaction mixture is then cooled and carefully neutralized with a base (e.g., NaOH solution) to precipitate the product. The crude product is collected by filtration, washed with water to remove residual acids and salts, and then dried.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure nitropyridine derivative.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel pyridine derivative.

3.2. Characterization Methods

To confirm the identity, purity, and structure of this compound, a suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight and can provide fragmentation patterns to further support the proposed structure.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify the functional groups present in the molecule, such as the nitro (NO₂), hydroxyl (O-H), and aromatic C-N and C=C bonds.

-

Computational Analysis: Density Functional Theory (DFT) calculations can be used to predict geometric parameters (bond lengths and angles) and vibrational frequencies, which can then be compared with experimental data for structural validation.[7][8]

Biological and Pharmacological Context

Nitropyridines are a class of compounds recognized for their diverse biological activities, making them valuable precursors in drug design.[3] They have been investigated for a range of therapeutic applications, including anticancer, antiviral, and anti-neurodegenerative activities.[3] The nitro group is a key functional moiety that can be chemically modified, for instance, by reduction to an amino group, which opens up further avenues for creating diverse libraries of compounds for biological screening.[3]

While specific biological activities for this compound are not detailed in the current literature, its structure fits the profile of a scaffold for developing novel therapeutic agents. The general pathway from a synthetic nitropyridine to a potential drug candidate is outlined below.

The utility of nitropyridines as precursors is well-documented. For example, 2-chloro-5-nitropyridine is a starting material for novel insecticides, and 2-amino-4-methyl-5-nitropyridine is a precursor for synthesizing highly selective DNA-dependent protein kinase inhibitors.[3] This highlights the potential of this compound as a valuable building block in medicinal chemistry.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-HYDROXY-3-NITRO-2,6-DIMETHYLPYRIDINE | 13603-45-7 [chemicalbook.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 4. 13603-45-7 this compound 2,6-二甲基-3-硝基-4(1H)-吡啶酮 -Win-Win Chemical [win-winchemical.com]

- 5. 13603-45-7|this compound|BLD Pharm [bldpharm.com]

- 6. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 7. A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: 2,6-Dimethyl-3-nitropyridin-4-ol (CAS: 13603-45-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-nitropyridin-4-ol, a substituted pyridine derivative. Due to the limited availability of published data on this specific compound, this guide synthesizes information from commercial suppliers and analogous chemical literature to provide a foundational resource for research and development activities.

Chemical and Physical Properties

This compound is a solid, white to off-white compound.[1] Its core structure is a pyridine ring, substituted with two methyl groups, a nitro group, and a hydroxyl group. The presence of these functional groups suggests potential for a variety of chemical reactions and biological interactions.

| Property | Value | Source |

| CAS Number | 13603-45-7 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 168.15 g/mol | [1][2][3] |

| Melting Point | 296 °C | [1] |

| Boiling Point | 363.7±37.0 °C (Predicted) | [1] |

| Density | 1.340±0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-dimethyl-4-pyridone

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add concentrated sulfuric acid.

-

Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining a low temperature.

-

Gradually add 2,6-dimethyl-4-pyridone to the cooled acid mixture with continuous stirring. The rate of addition should be controlled to prevent a significant exotherm.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat on a steam bath at approximately 90°C for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then air-dried.

-

For purification, the crude solid can be recrystallized from a suitable solvent, such as ethanol, to yield this compound.

Safety Precautions: This reaction involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Spectral Data

While commercial suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS, this information is not publicly accessible in detail.[2] Researchers are advised to obtain compound-specific analytical data upon acquisition of the material.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information in peer-reviewed scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

The broader class of nitropyridine derivatives has been investigated for a wide range of biological activities, including potential applications as anticancer, antiviral, and anti-neurodegenerative agents.[5] However, the specific biological profile of this compound remains to be elucidated.

Conclusion

This compound is a chemical compound with a well-defined structure for which basic physicochemical properties are known. A plausible synthetic route can be inferred from the chemical literature of analogous compounds. However, a significant gap exists in the public domain regarding its detailed analytical data and, most notably, its biological activity and potential therapeutic applications. This presents an opportunity for further research to explore the pharmacological potential of this molecule. Professionals in drug discovery and development are encouraged to undertake screening and mechanistic studies to uncover the biological functions of this compound.

References

- 1. 4-HYDROXY-3-NITRO-2,6-DIMETHYLPYRIDINE | 13603-45-7 [chemicalbook.com]

- 2. 13603-45-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google Patents [patents.google.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of 2,6-Dimethyl-3-nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 2,6-Dimethyl-3-nitropyridin-4-ol (CAS No. 13603-45-7). Due to the limited availability of detailed experimental data in peer-reviewed literature, this document combines established chemical information with theoretical predictions for its synthesis, spectroscopic characteristics, and potential biological relevance. A key focus is placed on the keto-enol tautomerism inherent to its 4-hydroxypyridine core, a feature critical for understanding its chemical behavior and potential interactions in biological systems. This guide aims to serve as a foundational resource for researchers interested in the further investigation and application of this compound.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and the presence of nitro and hydroxyl groups suggests a potential for diverse chemical reactivity and biological activity.[1] 4-Hydroxypyridine derivatives, in particular, are known to exhibit a range of biological effects and are key components in various pharmaceuticals.[2][3] This document will explore the known and predicted characteristics of this molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 3, and a hydroxyl group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13603-45-7 | [4] |

| Molecular Formula | C₇H₈N₂O₃ | [5] |

| Molecular Weight | 168.15 g/mol | [5] |

| Appearance | White to off-white solid (Predicted) | [4] |

| Melting Point | 296 °C | [4] |

| Boiling Point | 363.7±37.0 °C (Predicted) | [4] |

| Density | 1.340±0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.15±0.33 (Predicted) | [4] |

Keto-Enol Tautomerism

A critical aspect of the molecular structure of this compound is its existence as a mixture of tautomers in solution. The 4-hydroxypyridine moiety can undergo keto-enol tautomerism, resulting in an equilibrium between the enol form (this compound) and the keto form (2,6-Dimethyl-3-nitro-1H-pyridin-4-one).[6] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[6][7] In many cases, the pyridone (keto) form is favored in polar solvents and in the solid state due to intermolecular hydrogen bonding.[6]

Figure 1: Keto-enol tautomerism of this compound.

Experimental Protocols (Hypothetical)

Synthesis

A potential synthetic route to this compound could involve the nitration of 2,6-dimethylpyridin-4-ol.

Figure 2: Hypothetical workflow for the synthesis of the target compound.

Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2,6-dimethylpyridin-4-ol in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Nitration: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the cooled solution, maintaining a low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate).

-

Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

The following are predicted spectroscopic data based on the structure of this compound and data for similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic proton signal (singlet or doublet, depending on tautomeric form).- Two distinct methyl group signals (singlets).- A broad signal for the hydroxyl/NH proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Signals for the aromatic/heterocyclic carbons.- Signals for the two methyl carbons.- The chemical shift of the carbon at position 4 will be indicative of the dominant tautomeric form (C-OH vs. C=O). |

| IR Spectroscopy | - O-H stretching band (broad, ~3200-3600 cm⁻¹ for the enol form).- N-H stretching band (~3300-3500 cm⁻¹ for the keto form).- C=O stretching band (strong, ~1650-1700 cm⁻¹ for the keto form).- N-O stretching bands for the nitro group (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-H stretching bands for the methyl and aromatic protons. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (168.15 g/mol ).- Fragmentation patterns may include the loss of the nitro group (NO₂), hydroxyl group (OH), and methyl groups (CH₃). |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the structural motifs present in the molecule suggest potential areas for investigation.

-

Antimicrobial and Anticancer Potential: Nitropyridine derivatives have been explored for their antimicrobial and anticancer properties.[1] The nitro group can play a role in modulating enzyme activity or interacting with cellular targets.

-

Anti-inflammatory Activity: Some hydroxypyridine derivatives have shown anti-inflammatory properties. Further investigation could explore if this compound interacts with inflammatory pathways.

Given the lack of specific data, a hypothetical logical relationship for investigating the biological activity of this compound is presented below.

Figure 3: A logical workflow for the biological evaluation of the target compound.

Conclusion

This compound is a molecule with interesting structural features, most notably its potential for keto-enol tautomerism. While detailed experimental data is currently scarce in the public domain, this guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. Further research is warranted to elucidate the precise properties and activities of this compound, which may hold promise for applications in medicinal chemistry and drug development.

References

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-HYDROXY-3-NITRO-2,6-DIMETHYLPYRIDINE | 13603-45-7 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2,6-Dimethyl-3-nitropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitropyridin-4-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. Due to the limited availability of public, experimentally-verified spectra for this compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are estimations and actual experimental values may vary.

Table 1: Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

| ¹H NMR (Proton NMR) |

| Predicted Chemical Shift (δ, ppm) |

| ~ 8.0 - 8.2 |

| ~ 10.0 - 12.0 |

| ~ 2.4 - 2.6 |

| ~ 2.3 - 2.5 |

| ¹³C NMR (Carbon-13 NMR) |

| Predicted Chemical Shift (δ, ppm) |

| ~ 160 - 165 |

| ~ 155 - 160 |

| ~ 150 - 155 |

| ~ 130 - 135 |

| ~ 110 - 115 |

| ~ 20 - 25 |

| ~ 18 - 23 |

Predicted spectra are based on typical chemical shifts for substituted pyridinol rings and the electronic effects of the nitro and methyl substituents.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretching (hydroxyl group) |

| 3000 - 3100 | Medium | C-H stretching (aromatic) |

| 2850 - 3000 | Medium | C-H stretching (aliphatic, from methyl groups) |

| 1620 - 1650 | Strong | C=C and C=N stretching (pyridine ring) |

| 1500 - 1550 | Strong | N-O asymmetric stretching (nitro group) |

| 1330 - 1370 | Strong | N-O symmetric stretching (nitro group) |

| 1200 - 1300 | Medium | C-O stretching (hydroxyl group) |

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

| m/z (Mass-to-Charge Ratio) | Assignment |

| 168.05 | [M]⁺ (Molecular ion, corresponding to the exact mass of C₇H₈N₂O₃) |

| 151.05 | [M-OH]⁺ (Loss of the hydroxyl radical) |

| 138.06 | [M-NO]⁺ (Loss of nitric oxide) |

| 122.05 | [M-NO₂]⁺ (Loss of the nitro group) |

| Other | Fragmentation patterns corresponding to the loss of methyl groups or cleavage of the pyridine ring may be observed. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For high-resolution mass spectrometry (HRMS), use an analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structure elucidation.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Caption: Logical relationship of spectroscopic techniques for structure elucidation.

Solubility Profile of 2,6-Dimethyl-3-nitropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility of 2,6-Dimethyl-3-nitropyridin-4-ol in common solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on presenting qualitative solubility information for structurally related compounds, alongside detailed, generalized experimental protocols for determining solubility. This guide aims to equip researchers with the necessary methodologies to ascertain the solubility of this compound and similar compounds in their own laboratory settings.

Introduction

This compound is a substituted pyridine derivative. The physicochemical properties of such molecules, particularly solubility, are critical parameters in various stages of research and development, including synthesis, purification, formulation, and biological screening. Understanding the solubility of this compound in different solvents is essential for its effective application in medicinal chemistry and materials science.

While specific experimental data for this compound is scarce, we can infer potential solubility characteristics from related structures and provide robust methods for its empirical determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ~96% | [1] |

Solubility Data

Table 2: Qualitative and Quantitative Solubility of Structurally Related 2,6-dihydroxy-3,4-dimethylpyridine

| Solvent | Solubility (at room temperature) |

| Water | < 1 g/L |

| Ethanol | < 1 g/L |

| DMSO | 3 - 30 g/L |

Source: European Commission, Scientific Committee on Consumer Products (SCCP) Opinion on 2,6-dihydroxy-3,4-dimethylpyridine.[2]

The presence of the nitro group and the hydroxyl group in this compound suggests it will exhibit polarity and the potential for hydrogen bonding, likely resulting in some solubility in polar solvents. However, the dimethyl substitution may increase its lipophilicity. Empirical determination is necessary for precise solubility values.

Experimental Protocols for Solubility Determination

To address the absence of specific data, the following are detailed, generalized experimental protocols for determining the solubility of this compound.

Gravimetric Method (Equilibrium Solubility)

This method determines the equilibrium solubility by creating a saturated solution and measuring the mass of the dissolved solid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer can be used.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula:

-

S (g/L) = (Mass of dried solute (g) / Volume of supernatant taken (L))

-

-

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

Filter the supernatant as described in Section 4.1, step 2.

-

Carefully dilute a known volume of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Plausible Synthetic Pathway

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a plausible synthetic route can be proposed based on established pyridine chemistry. The following diagram illustrates a potential two-step synthesis starting from 2,6-dimethylpyridin-4-ol.

Caption: A plausible synthetic pathway for this compound.

Conclusion

This technical guide has summarized the currently available information regarding the solubility of this compound. While specific quantitative data is lacking in the public domain, this guide provides researchers with established, reliable experimental protocols to determine this crucial physicochemical parameter. The provided workflows and diagrams serve as a practical starting point for laboratory investigations. The generation of empirical solubility data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2,6-Dimethyl-3-nitropyridin-4-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The compounds described herein are for laboratory investigation only and are not for human or veterinary use.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a nitro group and a hydroxyl moiety to the pyridine ring, as seen in 2,6-dimethyl-3-nitropyridin-4-ol, can significantly influence its chemical properties and biological activity. This guide provides a comprehensive overview of the available technical information on this compound and its related derivatives, focusing on their synthesis, and potential therapeutic applications.

Physicochemical Properties

This compound, with the CAS number 13603-45-7, is a solid at room temperature. Its molecular formula is C₇H₈N₂O₃, and it has a molecular weight of 168.15 g/mol .

Synthesis of this compound and Derivatives

A plausible synthetic pathway is illustrated in the following workflow diagram:

Caption: General synthetic workflow for this compound.

Synthesis of the Precursor: 2,6-Dimethyl-4-hydroxypyridine

The precursor, 2,6-dimethyl-4-hydroxypyridine, can be synthesized from readily available starting materials such as dehydroacetic acid through ammonolysis. This process involves the reaction of dehydroacetic acid with ammonia under pressure, leading to the formation of the pyridone tautomer, which is in equilibrium with the hydroxypyridine form.

Nitration to this compound

The introduction of a nitro group at the 3-position of the pyridine ring is typically achieved through electrophilic nitration. A common method involves the use of a nitrating mixture, such as nitric acid in the presence of sulfuric acid.

Experimental Protocol (Inferred from the synthesis of 2,6-dimethyl-3,5-dinitro-4-pyridinol):

A potential, though unverified, procedure for the synthesis of the mononitrated compound could be adapted from the synthesis of the dinitro derivative. This would likely involve the careful addition of the nitrate salt of 2,6-dimethyl-4-hydroxypyridine to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction temperature and time would need to be carefully controlled to favor mononitration over dinitration.

Detailed Protocol for a Related Derivative (2,6-dimethyl-3,5-dinitro-4-pyridinol)[1]:

-

To a flask containing 6-7 ml of fuming nitric acid, add 9 ml of concentrated sulfuric acid while cooling in an ice bath.

-

Add 2.4 g of the nitrate salt of 2,6-dimethyl-4-hydroxypyridine to the mixture.

-

Heat the solution on a steam bath at 90°C for three hours.

-

Cool the solution and pour it onto ice.

-

Collect the precipitated lemon-yellow solid and dry it in a vacuum oven.

Note: This protocol is for the synthesis of the dinitro derivative and would require significant optimization to yield the desired mononitro product.

Derivatives of this compound

Several derivatives of the core structure have been reported, primarily involving further substitution on the pyridine ring.

Table 1: Known Derivatives of 2,6-Dimethyl-4-hydroxypyridine

| Derivative Name | Molecular Formula | Key Synthetic Step | Reference |

| 2,6-Dimethyl-3,5-dinitro-4-pyridinol | C₇H₇N₃O₅ | Further nitration of the mononitro precursor | [1] |

| 5-Bromo-2,6-dimethyl-3-nitro-4-pyridinol | C₇H₇BrN₂O₃ | Bromination of 2,6-dimethyl-3-nitro-4-pyridinol | [1] |

| 4-Chloro-2,6-dimethyl-3-nitropyridine | C₇H₇ClN₂O₂ | Chlorination followed by nitration |

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of nitropyridine derivatives has shown promise in several therapeutic areas.

Herbicidal Activity

A patent from 1970 disclosed that certain nitro-4-pyridinols, including 2,6-dimethyl-3,5-dinitro-4-pyridinol, possess herbicidal properties.[1] This suggests that the core scaffold of this compound may be a valuable starting point for the development of new herbicides.

Anticancer Activity

Recent studies have highlighted the potential of 3-nitropyridine analogues as potent microtubule-targeting agents with significant anti-proliferative activity against various cancer cell lines. These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site.

Table 2: In Vitro Anticancer Activity of Related 3-Nitropyridine Analogs

| Compound ID | Target Cancer Cell Lines | Reported IC₅₀ Values | Mechanism of Action |

| 4AZA2891 | Colon cancer | Low µM range | Microtubule destabilization |

| 4AZA2996 | Various | 100-fold increased cytotoxicity compared to earlier derivatives | Binds to the colchicine-site of tubulin |

| Pyridine Derivative H42 | Ovarian cancer (SKOV3, A2780) | 0.87 µM (SKOV3), 5.4 µM (A2780) | HDAC6 inhibition |

Signaling Pathway Implication:

The anticancer activity of some pyridine derivatives has been linked to the inhibition of histone deacetylase 6 (HDAC6). This inhibition leads to an increase in the acetylation of α-tubulin and heat shock protein 90 (HSP90), followed by the degradation of cyclin D1, resulting in cell cycle arrest at the G0/G1 phase.

Caption: Proposed anticancer mechanism via HDAC6 inhibition.

Future Directions

The available data, though limited, suggests that this compound and its derivatives represent a promising area for further investigation. Key future research directions include:

-

Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol for this compound is crucial for enabling further studies.

-

Comprehensive biological evaluation: Screening of the parent compound and a library of its derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and herbicidal assays, is warranted.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be critical for their rational development as therapeutic agents or agrochemicals.

-

Spectroscopic characterization: Detailed NMR and other spectroscopic analyses of the synthesized compounds are essential for unambiguous structure confirmation and quality control.

Conclusion

This compound is a heterocyclic compound with potential for development in both the pharmaceutical and agrochemical sectors. While a comprehensive dataset on this specific molecule is not yet available, the known biological activities of related nitropyridine derivatives provide a strong rationale for its further synthesis and evaluation. This guide serves as a foundational resource to stimulate and inform future research into this intriguing class of compounds.

References

The Diverse Biological Activities of Nitropyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The presence of the nitro group, a strong electron-withdrawing moiety, on the pyridine ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth overview of the multifaceted biological activities of nitropyridine compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Nitropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression and apoptosis.

One of the key mechanisms identified is the targeting of microtubule dynamics.[3] Certain 3-nitropyridine analogues have been shown to inhibit tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[3] This activity is often selective for rapidly dividing cancer cells over normal cells.[3]

Furthermore, some nitropyridine-containing compounds have demonstrated the ability to induce apoptosis through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[4][5]

Quantitative Data: Anticancer Activity of Nitropyridine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference(s) |

| 3-Nitropyridine Analogues | Various solid and hematological cancer cell lines | Cytotoxicity (CC50) | Low µM to nM range | [3] |

| 5-Nitropyridyliminothiazolidin-4-one Derivatives | MCF-7 (Breast) | IC50 | 6.41 µM | [2] |

| 5-Nitropyridyliminothiazolidin-4-one Derivatives | HepG2 (Liver) | IC50 | 7.63 µM | [2] |

| Pyridine Derivatives | HepG2 (Liver) | IC50 | ~µM range | [4] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Treat the cells with serial dilutions of the nitropyridine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6][8]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7][9]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

This assay is used to determine if a compound affects the assembly of microtubules.[2][10]

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence using a specific reporter dye.[2][11]

Procedure (Fluorescence-based):

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, a fluorescent reporter (like DAPI), and a general tubulin buffer on ice.[12]

-

Assay Setup: In a pre-warmed 96-well plate, add the test nitropyridine compounds, positive controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor), and a vehicle control.[2][11]

-

Initiation of Polymerization: Add the cold tubulin reaction mix to each well to initiate polymerization.[2]

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.[2][10]

-

Data Analysis: Plot the fluorescence intensity against time. A decrease in the rate and extent of fluorescence increase compared to the control indicates inhibition of tubulin polymerization.[2]

Signaling Pathways

Caption: Nitropyridine-induced apoptosis via p53 and JNK signaling.

Antimicrobial Activity

Nitropyridine compounds have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[1] Their metal complexes have also shown potent antimicrobial effects.[1]

Derivatives of nitropyridine have been found to be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] Some compounds have exhibited antifungal activity against species like Candida albicans.[1] The mechanism of action is thought to involve the generation of reactive radical species following the reduction of the nitro group within the microbial cell.[13]

Quantitative Data: Antimicrobial Activity of Nitropyridine Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference(s) |

| Pyridoxazinone Derivative (R = n-Bu) | Candida albicans, C. glabrata, C. tropicalis | MIC | 62.5 | [1] |

| Pyridoxazinone Derivative (R = n-Bu) | Enterococcus faecalis | MIC | 7.8 | [1] |

| Pyridoxazinone Derivative (R = n-Bu) | Staphylococcus aureus | MIC | 31.2 | [1] |

| Pyridoxazinone Derivative (R = Et) | Streptococcus agalactiae | MIC | 62.5 | [1] |

Experimental Protocol

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.[14]

Procedure (Broth Microdilution):

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the nitropyridine compound in a 96-well microtiter plate containing a suitable broth medium.[16]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[17]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).[17]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14][15]

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Enzyme Inhibition

Nitropyridine compounds have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.[1][2]

For instance, certain nitropyridine derivatives have shown potent inhibitory activity against urease and chymotrypsin.[2] Urease inhibitors are of interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[2] Nitropyridines have also been investigated as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers.[2][18] Additionally, some derivatives have been synthesized as potential inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1), which is implicated in autoimmune and inflammatory disorders.[1]

Quantitative Data: Enzyme Inhibition by Nitropyridine Derivatives

| Compound Class | Enzyme Target | Activity Metric | Value (µM) | Reference(s) |

| 5-Nitropyridin-2-yl Derivative | Chymotrypsin | IC50 | 8.67 ± 0.1 | [2] |

| 5-Nitropyridin-2-yl Derivative | Urease | IC50 | 29.21 ± 0.98 | [2] |

| 3-Nitropyridylpiperazine Derivatives | Jack Bean Urease | IC50 | ~2.0–2.3 | [2] |

| 3-Nitropyridine Derivatives | Janus Kinase 2 (JAK2) | IC50 | 8.5–12.2 | [18] |

| Nitropyridine Derivatives | Protoporphyrinogen Oxidase | IC50 | 3.11–4.18 | [1] |

| 5-Nitropicolinic Acid | Human NEU3 | IC50 | 0.04–0.079 | [1] |

Experimental Protocols

Principle: The activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The Berthelot method is a common colorimetric assay for this purpose.[18][19]

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, urease enzyme solution, and the test nitropyridine inhibitor at various concentrations.[18]

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period.

-

Substrate Addition: Add urea solution to initiate the enzymatic reaction and incubate.[18]

-

Color Development: Add phenol-hypochlorite reagent (Berthelot's reagent) to the wells to react with the ammonia produced, forming a colored indophenol compound.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 625 nm.[19]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[18]

Principle: The activity of chymotrypsin is measured by monitoring the hydrolysis of a specific substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at a specific wavelength.[20]

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, a solution of BTEE in methanol, and calcium chloride.[20]

-

Equilibration: Equilibrate the mixture to 25°C in a spectrophotometer.[20]

-

Enzyme and Inhibitor Addition: Add the chymotrypsin enzyme solution and the nitropyridine inhibitor to the cuvette.

-

Absorbance Measurement: Immediately record the increase in absorbance at 256 nm for several minutes.[20]

-

Data Analysis: Calculate the rate of the reaction (ΔA256/minute) and determine the percentage of inhibition and the IC50 value.[20]

Signaling Pathways

Caption: Inhibition of the JAK2/STAT signaling pathway by nitropyridines.

Conclusion

Nitropyridine compounds exhibit a remarkable diversity of biological activities, making them a fertile ground for drug discovery and development. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field, providing a solid foundation for the rational design and evaluation of novel nitropyridine-based therapeutics. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly unlock their full therapeutic potential.

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. THE BLOCKADE OF JANUS KINASE-2 (JAK2) SIGNALING AMELIORATES MOUSE LIVER DAMAGE DUE TO ISCHEMIA AND REPERFUSION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase 2 - Wikipedia [en.wikipedia.org]

- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. benchchem.com [benchchem.com]

- 13. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. bmglabtech.com [bmglabtech.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Substituted Nitropyridines: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary: The pyridine ring is a privileged structural motif in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] When substituted with a nitro group, the resulting nitropyridine scaffold offers a unique combination of electronic properties and synthetic versatility, making it a highly valuable precursor and pharmacophore in medicinal chemistry.[1][2][3] From oncology to infectious diseases, substituted nitropyridines have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.[2][3][4] This guide provides a comprehensive overview of the current applications of substituted nitropyridines, detailing their therapeutic potential, underlying mechanisms of action, and key structure-activity relationships. It serves as a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction to Nitropyridines

The pyridine nucleus is a fundamental building block in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[5][6] The introduction of a strong electron-withdrawing nitro group significantly alters the electronic landscape of the pyridine ring. This modification enhances its susceptibility to nucleophilic substitution reactions, providing a synthetically accessible platform for creating diverse chemical libraries.[5] Furthermore, the nitro group itself can be a key pharmacophoric element or can be reduced to an amino group, which serves as a critical intermediate for further molecular elaboration.[1] Consequently, nitropyridines are not just intermediates but are often the core of highly active biological agents.[3][4]

Therapeutic Applications of Substituted Nitropyridines

The functional and structural diversity of nitropyridine derivatives has led to their exploration across a wide range of therapeutic areas.

Anticancer Activity

Nitropyridines have emerged as potent anticancer agents acting through various mechanisms, including microtubule disruption, kinase inhibition, and the induction of apoptosis.

-

Microtubule-Targeting Agents: Certain 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[7] They bind to the colchicine site of tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[7] Notably, these compounds show selectivity for rapidly dividing cancer cells over healthy, non-dividing cells.[7]

-

Kinase and Enzyme Inhibition: Nitropyridine derivatives serve as precursors for potent inhibitors of various kinases involved in cancer progression, such as glycogen synthase kinase-3 (GSK3) and Janus kinase 2 (JAK2).[1][3] Additionally, platinum complexes incorporating aminonitropyridine ligands have demonstrated significant cytotoxic effects against colon and lung cancer cell lines.[1]

-

Cytotoxicity: Several nitropyridine-based compounds, including nitropyridine linked 4-arylidenethiazolidin-4-ones and ruthenium-arene complexes, have shown high selectivity and potent cytotoxic activity against breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cell lines.[1]

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Nitropyridine-thiazolidinone (35a) | MCF-7 (Breast) | IC₅₀ | 6.41 µM | [1] |

| Nitropyridine-thiazolidinone (35d) | HepG2 (Liver) | IC₅₀ | 7.63 µM | [1] |

| 1-methyl-3-nitropyridine (MNP) | HL60 (Leukaemia) | IC₅₀ | Value not specified | [8] |

| 3-Nitropyridine Analogue (4AZA2891) | Colon Cancer Xenograft | In vivo | Effective tumor growth inhibition | [7] |

| Pt(II) complex with 2-amino-5-nitropyridine | DLD-1 (Colon), A549 (Lung) | Cytotoxicity | Higher than non-nitro analogue |[1] |

Antimicrobial Activity

Substituted nitropyridines and their coordination complexes exhibit broad-spectrum activity against various pathogenic bacteria and fungi.

-

Antibacterial Agents: Metal complexes of nitropyridines, particularly with silver (Ag⁺), have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[1][4] Some derivatives show efficacy comparable to commercial antibiotics like ciprofloxacin.[4]

-

Antifungal Agents: Certain O-alkylated derivatives of 3-hydroxy-2-nitropyridine have shown notable activity against Candida species, including C. albicans, C. glabrata, and C. tropicalis.[4]

Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives

| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| N-hydroxy-pyridoxazinone (R = n-Bu) | E. faecalis | MIC | 7.8 | [4] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | S. aureus | MIC | 31.2 | [4] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | C. albicans, C. glabrata | MIC | 62.5 | [4] |

| Nitropyridine-containing complexes (50a-c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Zone of Inhibition | 9.1–17.9 mm |[4] |

Enzyme Inhibition

The nitropyridine scaffold is effective for designing inhibitors of various enzymes.

-

(5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been identified as potent and selective inhibitors of coagulation factor IXa, positioning them as potential anticoagulant drugs.[1]

-

Nitrosyl iron complexes with a 5-nitropyridin-2-yl ligand are active against cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca²⁺-ATPase.[1]

-

Derivatives have been synthesized that show inhibitory activity against urease , α-glucosidase , and protoporphyrinogen oxidase , the last of which is a target for herbicides.[1][3]

Table 3: Enzyme Inhibitory Activity of Selected Nitropyridine Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyridyloxy-acetophenone oxime ethers | Protoporphyrinogen Oxidase | IC₅₀ | 3.11–4.18 µM | [1] |

| Cu(II) complex with (5-nitropyridin-2-yl)imine ligand | α-glucosidase | IC₅₀ | 1.08 µg/mL | [1] |

| (5-nitropyridin-2-yl)imine ligand | α-glucosidase | IC₅₀ | 2.14 µg/mL | [1] |

| JAK2 Inhibitors | JAK2 | IC₅₀ | 8.5–12.2 µM |[3] |

Antiviral and Antiparasitic Applications

Nitropyridines are valuable precursors for compounds targeting viral and parasitic diseases. They have been used to synthesize azaindole hydroxamic acids, which are potent inhibitors of HIV-1 integrase.[4] Additionally, various 2-nitropyridines and 3-nitropyridines have been tested for their efficacy against trichomonads and amoebas.[9]

Applications in Neurodegenerative Diseases

While direct therapeutic applications are still emerging, nitropyridines are crucial intermediates in the synthesis of molecules for neurodegenerative disease research. For example, 5-bromo-2-nitropyridine is a key starting material in the synthesis of PET tau tracers for imaging Alzheimer's disease pathology.[1] The development of such diagnostic tools is critical for understanding disease progression and evaluating new therapies.[1]

Experimental Methodologies

The evaluation of substituted nitropyridines involves a range of standard and specialized biological assays.

General Synthesis of Nitropyridine-Linked Thiazolidinones

This protocol is a representative example for synthesizing bioactive nitropyridine derivatives, based on methods described in the literature.[1]

-

Step 1: Chloroacetylation. 2-amino-5-nitropyridine is reacted with chloroacetyl chloride in a suitable solvent (e.g., dioxane) under reflux to yield an N-(5-nitropyridin-2-yl)-2-chloroacetamide intermediate.

-

Step 2: Cyclization. The intermediate is treated with ammonium thiocyanate in ethanol under reflux to form 2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one.

-

Step 3: Knoevenagel Condensation. The thiazolidinone product is reacted with a selected aromatic aldehyde in the presence of a base catalyst (e.g., piperidine) in a solvent like ethanol under reflux to yield the final 5-arylidene-2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one derivatives.

-

Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Anticancer Assay (MTT Assay)

This method is widely used to assess the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds (substituted nitropyridines) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationships (SAR)

The biological activity of nitropyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

-

Impact of the Nitro Group: The presence of the nitro group is often crucial for activity. For example, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids show higher inhibitory activity against Factor IXa compared to similar compounds lacking the nitro group.[1]

-

Influence of Substituents: In anticancer agents, the addition of specific groups can target different cell lines. For a series of nitropyridine-thiazolidinones, a methoxy (OMe) substituent on the arylidene ring conferred activity against MCF-7 cells, while a piperidine moiety led to activity against HepG2 cells.[1]

-

Positional Isomerism: The position of the nitro group and other substituents can drastically alter biological effects, likely by changing the molecule's ability to fit into the active site of a target protein or by modifying its electronic properties.

Conclusion and Future Perspectives

Substituted nitropyridines represent a remarkably fruitful area of research in medicinal chemistry. Their synthetic tractability and diverse biological activities have established them as a valuable scaffold for the development of novel therapeutic agents.[2][3] The current body of research demonstrates their potential in creating potent and selective drugs for cancer, infectious diseases, and enzymatic disorders. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel mechanisms of action, and applying advanced computational methods to guide the rational design of next-generation nitropyridine-based drugs. The continued investigation into this versatile chemical class holds significant promise for addressing unmet medical needs.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Chemotherapeutically effective nitro compounds. 3rd communication: nitropyridines, nitroimidazopyridines and related compounds (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol: A Comprehensive Technical Review

For researchers, scientists, and professionals in drug development, understanding the synthetic pathways to novel heterocyclic compounds is of paramount importance. This in-depth technical guide provides a comprehensive literature review on the synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol, a key intermediate in medicinal chemistry.

This document details the primary synthetic routes, providing in-depth experimental protocols for the synthesis of the precursor 2,6-Dimethyl-4-pyridinol and its subsequent nitration. All quantitative data is summarized for comparative analysis, and a logical workflow of the synthesis is presented visually.

Synthetic Pathway Overview

The most common and practical synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2,6-Dimethyl-4-pyridinol, from dehydroacetic acid. The second step is the regioselective mono-nitration of this precursor to yield the final product.

Figure 1: Overall synthetic workflow for this compound.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Melting Point (°C) |

| 1 | Synthesis of Precursor | Dehydroacetic Acid | Aqueous Ammonia | 2,6-Dimethyl-4-pyridinol | ~75 | 225-227 |

| 2 | Nitration | 2,6-Dimethyl-4-pyridinol | Nitric Acid, Sulfuric Acid | This compound | Varies | ~296 |

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-4-pyridinol

This procedure outlines the conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridinol.

Materials:

-

Dehydroacetic acid

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Hydrochloric acid (for workup)

Procedure:

-

A mixture of dehydroacetic acid (1 mole) and aqueous ammonia (3-4 moles) is heated under reflux for 4-6 hours.

-

The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is dissolved in hot water and acidified with hydrochloric acid to a pH of approximately 7.

-

Upon cooling, 2,6-dimethyl-4-pyridinol crystallizes out.

-

The crystals are collected by filtration, washed with cold water, and dried to afford the pure product.

Step 2: Synthesis of this compound